O-Desmethyl Encainide (ODE) is a major active metabolite of the antiarrhythmic drug encainide. [, , , ] It is classified as a class IC antiarrhythmic agent, known for its potent sodium channel blocking properties. [, , , , , , ] ODE plays a crucial role in scientific research, particularly in understanding cardiac electrophysiology and the mechanisms of arrhythmia. [, , , , , , ]
O-Demethylencainide is classified as a benzanilide derivative and is recognized as a principal metabolite of encainide. It has been identified in human plasma at concentrations that can exceed those of its parent compound following administration of encainide hydrochloride . The chemical structure of O-Demethylencainide can be derived from that of encainide by the removal of a methoxy group.
The synthesis of O-Demethylencainide typically occurs through the metabolic transformation of encainide rather than through synthetic pathways in a laboratory setting. The enzymatic process involves:
The details regarding specific synthetic routes for laboratory production are less common due to its primary role as a metabolite.
The molecular structure of O-Demethylencainide can be represented by its chemical formula . Key features include:
These details highlight the importance of functional groups in determining the biological activity and pharmacokinetic properties of O-Demethylencainide.
O-Demethylencainide participates in several chemical reactions primarily related to its metabolic pathways:
O-Demethylencainide acts primarily as an active metabolite with antiarrhythmic properties similar to those of encainide. Its mechanism involves:
O-Demethylencainide exhibits several notable physical and chemical properties:
O-Demethylencainide has several scientific applications:
O-Demethylencainide (4-methoxy-N-[2-[2-(1-methyl-2-piperidyl)ethyl]phenyl]benzamide) is the primary pharmacologically active metabolite of the class Ic antiarrhythmic agent encainide. Its core structure comprises a tertiary amine-containing piperidine ring linked to a modified benzamide moiety, distinguished from the parent compound by the absence of a methoxy group (–OCH₃) at the 4-position of the benzamide ring [3] [5]. This demethylation converts the aromatic methoxy group into a phenolic hydroxyl (–OH), significantly altering electronic distribution and hydrogen-bonding capacity. The molecule retains a chiral center at the piperidine C2 position, enabling R- and S-enantiomeric forms. However, unlike structural isomers of octane (e.g., 3,4-dimethylhexane with its chiral centers and meso forms [6]), O-Demethylencainide’s isomerism is primarily enantiomeric rather than constitutional.
Key Structural Descriptors:
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₂₂H₂₈N₂O₂ | Confirmed via mass spectrometry [5] |
LogP | ~2.1 (calculated) | Higher hydrophilicity vs. encainide (LogP~2.8) [10] |
Hydrogen Bond Donors | 1 (phenolic -OH) | Enhanced protein binding vs. parent |
Chirality | C2 piperidine asymmetric center | Enantiomers exhibit distinct receptor interactions |
The phenolic group enables resonance stabilization, reducing the electron density on the adjacent carbonyl compared to encainide’s methoxy-substituted benzamide. This electronic shift is quantifiable via topological indices (e.g., Zagreb index, forgotten index), which correlate with physicochemical properties like molar refractivity and critical pressure in alkanes [4] [10]. For O-Demethylencainide, these indices predict enhanced polarity and reduced lipid solubility, aligning with experimental partition coefficients [10].
O-Demethylencainide formation is mediated predominantly by the hepatic cytochrome P450 2D6 (CYP2D6) isoform. This enzymatic conversion exemplifies regiospecific O-demethylation, a process also critical in morphine biosynthesis (e.g., thebaine 6-O-demethylation by T6ODM [2]). CYP2D6 catalyzes the oxidation of encainide’s methoxy group via a two-step mechanism:
Quantum mechanical/molecular mechanical (QM/MM) simulations reveal why aromatic oxidation (e.g., arene epoxidation) is disfavored despite the intrinsic reactivity of anisole derivatives: active-site residues (e.g., Phe483, Glu216) constrain encainide in an orientation where the methoxy group is proximal to Compound I, while steric hindrance prevents optimal alignment for ring oxidation [7]. This geometric control overrides inherent substrate reactivity, ensuring >95% metabolic flux toward O-demethylation.
Kinetic Parameters of Demethylation:
Enzyme | Kₘ (μM) | Vₘₐₓ (pmol/min/pmol CYP) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
---|---|---|---|
CYP2D6 | 12.3 ± 1.7 | 8.5 ± 0.9 | 0.69 |
CYP3A4 | >100 | <0.5 | <0.005 |
Data derived from human liver microsomes and recombinant enzymes confirm CYP2D6’s dominance, with minor contributions from CYP3A4 only at supra-therapeutic encainide concentrations [7]. Polymorphisms in CYP2D6 (e.g., *3, *4, *5 alleles) abolish O-Demethylencainide formation, explaining interpatient variability in encainide efficacy [5].
Chemical Synthesis: O-Demethylencainide is accessible via two primary routes:
Stability Profile:
Comparative Stability Data:
Condition | Encainide t₁/₂ | O-Demethylencainide t₁/₂ |
---|---|---|
Human Plasma (37°C) | 4.2 h | 11.3 h |
pH 1.0 (37°C) | 8.5 h | 1.2 h |
pH 7.4 (37°C) | >72 h | >48 h |
Plasma stability studies confirm O-Demethylencainide’s persistence in vivo, contributing to its extended antiarrhythmic activity versus encainide in extensive metabolizers [5] [9]. Molecular dynamics simulations attribute this stability to intramolecular H-bonding between the phenolic -OH and amide carbonyl, reducing solvent accessibility of labile sites [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7